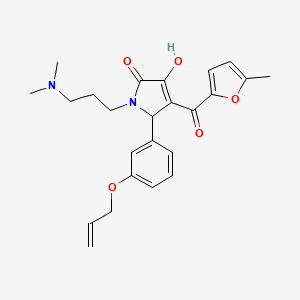
CC1(CC=C(CO1)C(=O)OC)C
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound with the chemical structure “methyl 6,6-dimethyl-2,5-dihydropyran-3-carboxylate” is a cyclic organic molecule. This compound features a cyclohexane ring with various functional groups attached, including a methoxycarbonyl group and a hydroxyl group. The presence of these functional groups makes the compound versatile in chemical reactions and applications.
科学的研究の応用
The compound “methyl 6,6-dimethyl-2,5-dihydropyran-3-carboxylate” has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex cyclic molecules.
Biology: The compound is studied for its potential biological activity, including its effects on enzyme function and cellular processes.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate, particularly in the development of new drugs.
Industry: The compound is used in the production of specialty chemicals, including fragrances and flavorings.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of “methyl 6,6-dimethyl-2,5-dihydropyran-3-carboxylate” typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of a substituted cyclohexanone with methanol in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the desired compound.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and catalyst concentration. Continuous flow reactors are often used to ensure consistent product quality and yield. The use of high-purity starting materials and advanced purification techniques, such as distillation and chromatography, further enhances the efficiency of the production process.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, where the hydroxyl group is converted to a carbonyl group. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group. Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another. For example, the methoxycarbonyl group can be substituted with an amino group using ammonia or an amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous solution under acidic conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Ammonia or primary amines in an organic solvent such as ethanol.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an alcohol.
Substitution: Formation of an amine derivative.
作用機序
The mechanism of action of “methyl 6,6-dimethyl-2,5-dihydropyran-3-carboxylate” involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can modulate cellular pathways by interacting with receptors or signaling molecules, leading to changes in cellular function.
類似化合物との比較
Similar Compounds
Cyclohexanone: A precursor in the synthesis of “methyl 6,6-dimethyl-2,5-dihydropyran-3-carboxylate”.
Cyclohexanol: A related compound with a hydroxyl group instead of a carbonyl group.
Methylcyclohexane: A similar cyclic compound with a methyl group attached to the ring.
Uniqueness
The uniqueness of “methyl 6,6-dimethyl-2,5-dihydropyran-3-carboxylate” lies in its combination of functional groups, which allows it to participate in a variety of chemical reactions and makes it a valuable intermediate in organic synthesis. Its potential biological activity also sets it apart from other similar compounds, making it a subject of interest in medicinal chemistry research.
特性
IUPAC Name |
methyl 6,6-dimethyl-2,5-dihydropyran-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O3/c1-9(2)5-4-7(6-12-9)8(10)11-3/h4H,5-6H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWQVTOYMGMRQEY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC=C(CO1)C(=O)OC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![4-(BENZYLSULFANYL)-7-BROMO-9-METHOXY-2-PHENYL-5H-CHROMENO[2,3-D]PYRIMIDINE](/img/structure/B2451705.png)
![(E)-2-{4-[(4-fluorophenyl)methoxy]-3-methoxyphenyl}-N-[(3-methoxyphenyl)methyl]ethene-1-sulfonamide](/img/structure/B2451706.png)




![METHYL 4-{[(3-ETHYLPHENYL)CARBAMOYL]METHOXY}-6,7-DIMETHOXYQUINOLINE-2-CARBOXYLATE](/img/structure/B2451715.png)



![1-(5-bromopyridine-3-carbonyl)-4-[(thiophen-3-yl)methyl]piperazine](/img/structure/B2451720.png)

![5-Methyl-7-(3,4,5-trimethoxyphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2451727.png)
![3-(cyclohexylmethyl)-8,9-dimethoxy-5-[(3-methylbenzyl)sulfanyl]imidazo[1,2-c]quinazolin-2(3H)-one](/img/structure/B2451728.png)
